N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a sulfonamide group at position 2 of the heterocyclic core. The molecule features 8,10-dimethyl and 11-oxo substitutions, which influence its electronic and steric properties.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-16-8-10-22-20(14-16)25(2)23(26)19-15-18(9-11-21(19)29-22)24-30(27,28)13-12-17-6-4-3-5-7-17/h3-11,14-15,24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEDZDFBIIZJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a dibenzodiazepine core fused with an oxazepine ring, which is critical for its biological activity. The presence of substituents such as dimethyl and sulfonamide groups enhances its chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 922009-50-5 |
The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. Studies suggest that compounds in this class may act as selective inhibitors for certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antidepressant Activity : Similar compounds have shown potential in modulating mood disorders by acting on serotonin receptors.
- Antipsychotic Properties : The ability to selectively inhibit dopamine D2 receptors suggests potential applications in treating schizophrenia.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which may extend the therapeutic applications of this compound.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the dibenzo[b,f][1,4]oxazepine family:
- Study 1 : A study published in Journal of Medicinal Chemistry examined derivatives of dibenzo[b,f][1,4]oxazepines and their effects on dopamine receptor binding affinity. The results indicated that modifications at the nitrogen position significantly enhanced receptor selectivity and potency .
- Study 2 : Another research article focused on the anti-inflammatory properties of dibenzo[b,f][1,4]oxazepine derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases .
- Study 3 : A clinical trial assessed the efficacy of a related compound in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to placebo .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking studies and receptor binding assays have been employed to predict interactions and affinities.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine vs. Thiazepine Derivatives
- Target Compound : Contains a 1,4-oxazepine core (oxygen atom in the seven-membered ring), favoring moderate polarity and hydrogen-bond acceptor capacity .
- 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide : Replaces oxygen with sulfur (1,4-thiazepine), increasing lipophilicity and altering electron distribution. Synthesized via NaH-mediated alkylation in DMF with a low yield (9%) .
- N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide : Shares the thiazepine core but features an acetamide substituent at position 7. Synthesized via general protocol B, though yield data are unspecified .
Substituent Position and Functional Group Diversity
- Position 2 vs. 7 Substitutions : The target compound’s sulfonamide at position 2 contrasts with Compound 8a ’s phenylacetamide at position 7. Positional differences may affect binding interactions in biological targets (e.g., receptor selectivity) .
- Sulfonamide Variations : The target’s phenylethanesulfonamide offers a flexible linker compared to the rigid tosyl group in N-(10-acetyl-...-2-sulfonamide and the branched N,8-dimethyl-4-methylphenylsulfonamide in N,8-dimethyl-N-(4-methylphenyl)-...sulfonamide .
Physicochemical and Functional Implications
- Methyl Substitutions : 8,10-dimethyl groups in the target compound may reduce metabolic oxidation compared to ethyl or acetyl substituents in analogs (e.g., 10-ethyl in , -acetyl in ) .
- Sulfonamide vs. Acetamide : Sulfonamides generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity than acetamides, as seen in the target vs. Compound 8a .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodology :
- Stepwise Synthesis : Begin with the dibenzo[b,f][1,4]oxazepine core. Introduce the methyl groups at positions 8 and 10 via alkylation (e.g., methyl iodide in DMF, 60–80°C, 12–24 hours). Sulfonylation follows using 2-phenylethanesulfonyl chloride under basic conditions (K₂CO₃, DCM, room temperature, 6 hours) .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonamide coupling efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is structural integrity validated post-synthesis?
- Analytical Techniques :
- NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.1–2.3 ppm, sulfonamide NH at δ 7.8–8.0 ppm) .
- HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 468.12 for C₂₄H₂₃N₃O₄S) .
Q. What initial biological screening approaches are recommended?
- Assay Design :
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration assays .
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction yields and stereochemical purity be optimized?
- Strategies :
- Kinetic Control : Lower reaction temperatures (0–5°C) during sulfonamide coupling to minimize byproducts .
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or preparative HPLC with a chiral stationary phase .
- Process Analytics : In-line FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Troubleshooting :
- Assay Standardization : Control pH (7.4 vs. 6.5 for tumor microenvironments) and ionic strength to replicate physiological conditions .
- Orthogonal Assays : Compare fluorogenic substrate hydrolysis with isothermal titration calorimetry (ITC) for binding affinity validation .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., CA-II) to confirm binding modes and active-site interactions .
Q. What computational strategies model interactions with biological targets?
- Workflow :
- Molecular Docking : AutoDock Vina or Schrödinger Glide to predict binding poses in CA-IX or histone deacetylases (HDACs) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .
Q. How to address solubility challenges in pharmacological assays?
- Formulation Solutions :
- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the sulfonamide nitrogen .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
